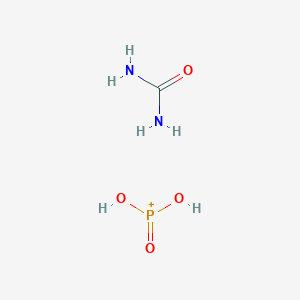

Dihydroxy(oxo)phosphanium;urea

Description

Historical Perspectives on Phosphonium (B103445) and Oxo-Phosphorus Chemistry Relevant to Dihydroxy(oxo)phosphanium;urea (B33335)

The chemistry of Dihydroxy(oxo)phosphanium;urea is rooted in the historical development of both phosphonium and oxo-phosphorus chemistry.

Phosphonium Chemistry: The term "phosphonium" technically refers to the polyatomic cation PH₄⁺. dictionary.com The broader class of phosphonium compounds, PR₄⁺, has a rich history. The first tertiary phosphine, trimethylphosphine, was synthesized in 1847. nih.gov A pivotal moment in organophosphorus chemistry was the discovery of the Michaelis-Arbuzov reaction in 1898, a method for forming pentavalent phosphorus species. nih.govwikipedia.org The synthesis of the first sterically hindered phosphonium salts in 1967 expanded the scope and utility of these compounds. nih.gov

Oxo-Phosphorus Chemistry: Phosphorus forms a variety of oxoacids, which are compounds containing phosphorus, oxygen, and hydrogen. unacademy.comvedantu.com In these acids, the phosphorus atom is typically tetrahedrally surrounded by other atoms and possesses at least one P=O (phosphoryl) bond and one P-OH (hydroxyl) bond. vedantu.comallen.intestbook.com The number of P-OH groups determines the basicity of the acid. vedantu.com

Table 1: Common Oxoacids of Phosphorus

| Name | Formula | Oxidation State of P | Basicity |

|---|---|---|---|

| Hypophosphorous acid | H₃PO₂ | +1 | Monobasic |

| Orthophosphorous acid | H₃PO₃ | +3 | Dibasic |

| Orthophosphoric acid | H₃PO₄ | +5 | Tribasic |

| Pyrophosphoric acid | H₄P₂O₇ | +5 | Tetrabasic |

Source: unacademy.comvedantu.comallen.intestbook.comopen.edu

Urea-Phosphoric Acid Adduct: The specific 1:1 adduct of urea and phosphoric acid, this compound, has been known for more than a century. psu.edu Its potential application as a fertilizer was recognized as early as 1914 in a German patent. google.com

Positioning of this compound within the Broader Field of Organophosphorus and Supramolecular Chemistry

This compound holds a unique position at the intersection of organophosphorus and supramolecular chemistry.

Organophosphorus Chemistry: This field encompasses the study of chemical compounds containing carbon-phosphorus bonds, but often more broadly includes any organic compounds featuring phosphorus. benthamdirect.comingentaconnect.com These compounds are vital in industry and biology. ingentaconnect.comingentaconnect.com Urea phosphate's primary industrial application is as a high-nutrient fertilizer. wikipedia.orgsci-hub.se Heating the adduct can lead to the formation of ammonium (B1175870) polyphosphates at temperatures much lower than typically required for the polymerization of phosphoric acid alone. psu.edu

Supramolecular Chemistry: Defined as the "chemistry beyond the molecule," supramolecular chemistry focuses on the organized systems formed by noncovalent interactions, such as hydrogen bonding. ingentaconnect.com The urea-phosphoric acid adduct is a classic example of a supramolecular assembly, where distinct molecules are associated through specific and strong hydrogen bonds. psu.edu Urea and its derivatives are considered excellent building blocks in supramolecular chemistry because the ureido group has both hydrogen bond donor and acceptor sites, and its planarity aids in structural prediction. researchgate.netrsc.org While organophosphorus compounds are frequently studied as guests in supramolecular complexes, the use of phosphorus-containing molecules as hosts is a less developed, yet growing, area of research. benthamdirect.comingentaconnect.comingentaconnect.com

Current Research Trajectories and Academic Significance of this compound Investigations

The academic significance of this compound is demonstrated by its use as a model system and its application in various research fields.

Advanced Fertilizers: A major area of current research involves the use of urea phosphate (B84403) in the design of adjustable N:P₂O₅ ratio liquid fertilizers. acs.orgsci-hub.se The goal is to improve nutrient management, ensure the sustainable use of phosphorus, and reduce nitrogen loss through the retardation of urea hydrolysis by soil enzymes. acs.orgsci-hub.se

Table 2: Physicochemical Properties of Selected Urea Phosphate-Based Liquid Fertilizer Compositions at 0 °C

| N:P₂O₅ Ratio | Total Nutrient Concentration (%) | pH |

|---|---|---|

| 1.8:1 | 32.61 | 1.24 - 1.83 |

| 1:1 | 30.54 | 1.24 - 1.83 |

| 7.1:1 | 21.98 | 1.24 - 1.83 |

| 7.9:1 | 23.21 | 1.24 - 1.83 |

Source: sci-hub.se

Supramolecular and Materials Science: The well-defined and strong hydrogen bonding in the urea-phosphate adduct makes it an ideal model system for fundamental studies of noncovalent interactions. researchgate.netrsc.org Researchers investigate the effects of temperature and pressure on its crystal structure to understand proton migration and the dynamics of hydrogen bonds. stfc.ac.uk

Analytical and Spectroscopic Studies: The compound serves as a subject for advanced analytical techniques. Studies utilizing ³¹P NMR and Raman spectroscopy are crucial for characterizing its bonding, structure, and behavior in different states. psu.edursc.orgacs.org For instance, ³¹P NMR has been used to follow the condensation of urea phosphate at 120 °C, which proceeds through di- and triphosphate intermediates to eventually form ammonium cyclophosphate products. psu.edu

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Urea phosphate |

| Phosphoric acid |

| Urea |

| Trimethylphosphine |

| Hypophosphorous acid |

| Orthophosphorous acid |

| Orthophosphoric acid |

| Pyrophosphoric acid |

| Ammonium polyphosphates |

Properties

CAS No. |

807334-29-8 |

|---|---|

Molecular Formula |

CH6N2O4P+ |

Molecular Weight |

141.04 g/mol |

IUPAC Name |

dihydroxy(oxo)phosphanium;urea |

InChI |

InChI=1S/CH4N2O.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1 |

InChI Key |

YPHLVXYYTAKMCV-UHFFFAOYSA-O |

Canonical SMILES |

C(=O)(N)N.O[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Pathways for Dihydroxy Oxo Phosphanium;urea

Approaches to the Formation of Phosphorus-Nitrogen Linkages in Urea (B33335) Derivatives

The creation of a bond or stable adduct between phosphorus and nitrogen is central to the synthesis of phosphorus-containing urea derivatives. Various strategies have been developed to achieve this, ranging from direct combination of precursors to more complex condensation and electrochemical methods.

Direct Adduct Formation Strategies with Phosphorous Acid Derivatives and Urea

The most straightforward and widely reported method for the synthesis of dihydroxy(oxo)phosphanium;urea is the direct reaction of orthophosphoric acid with urea. This process is characterized by a highly exothermic reaction that typically results in the formation of a crystalline solid. The reaction is generally performed by mixing stoichiometric amounts of the two reactants.

Several key parameters have been identified as influencing the reaction's efficiency and the purity of the resulting product. The concentration of the phosphoric acid is a critical factor, with concentrations above 90% H₃PO₄ being preferred to induce a spontaneous reaction with solid urea. Preheating the phosphoric acid to temperatures between 60-90°C is also a common practice to initiate the reaction. Due to the exothermic nature of the reaction, vigorous cooling is often necessary to control the temperature and obtain a crystalline product. The reaction is typically rapid, being accomplished within seconds to minutes.

The resulting product, crystalline urea phosphate (B84403), is often of high purity and can be used without further processing. The water content in the final product is generally low, typically between 0.3% and 0.7%, especially when using anhydrous or highly concentrated orthophosphoric acid.

Table 1: Reaction Parameters for the Direct Synthesis of this compound

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants | Orthophosphoric acid, Urea | Stoichiometric (1:1 molar ratio) |

| H₃PO₄ Concentration | > 90% | Higher concentrations promote spontaneous reaction. |

| Preheating Temperature | 60 - 90 °C | Applied to the orthophosphoric acid. |

| Reaction Time | Seconds to minutes | The reaction is rapid and exothermic. |

| Cooling | Vigorous cooling required | To control the exothermic reaction and promote crystallization. |

Condensation Reactions Involving Phosphorus-Oxygen and Nitrogen-Containing Precursors

Condensation reactions provide an alternative route to phosphorus-urea adducts and related polyphosphate structures. Heating urea phosphate can lead to the elimination of ammonia (B1221849) and the formation of ammonium (B1175870) polyphosphates. This condensation process occurs at temperatures lower than those typically required for the polymerization of phosphoric acid or its salts. For instance, prolonged heating of urea phosphate at temperatures as low as 100°C can produce ammonium diphosphate.

The reaction of ammonium phosphates with urea at elevated temperatures (e.g., 120°C) has been studied and shown to proceed through a sequence of reactions involving the formation of di- and triphosphates, eventually leading to cyclic polyphosphates. These reactions highlight the role of urea in facilitating the condensation of phosphate species at lower temperatures.

Electrochemical Synthesis Pathways for Related Phosphorus-Urea Structures

Electrochemical methods represent a developing area for the synthesis of organophosphorus compounds, including those with phosphorus-nitrogen bonds. While the direct electrochemical synthesis of this compound has not been extensively detailed in the literature, the principles of electrochemical phosphorylation of nitrogen-containing compounds are relevant.

Electrosynthesis offers a green and controlled method for forming P-N bonds. These reactions typically involve the electrochemical oxidation or reduction of phosphorus and nitrogen precursors to generate reactive intermediates that can then couple. For example, the electrochemical synthesis of phosphoramidates has been reported, demonstrating the feasibility of forming P-N linkages under electrochemical conditions. The choice of electrode material (e.g., graphite, platinum, nickel) and reaction conditions (e.g., solvent, electrolyte, applied potential or current) are critical in determining the outcome and efficiency of the synthesis.

Recent advancements in the electrochemical synthesis of organophosphorus compounds have demonstrated the formation of P-C, P-O, P-S, and P-N bonds, suggesting that electrochemical routes to phosphorus-urea structures are plausible. These methods could offer advantages in terms of mild reaction conditions and reduced use of hazardous reagents.

Activation and Functionalization Strategies for Phosphonium (B103445) and Urea Moieties Towards this compound Architectures

The reactivity of both phosphonium and urea moieties can be harnessed to construct phosphorus-urea adducts. Activation of either component can facilitate the desired bond formation.

Phosphonium-Mediated Displacement Reactions in Urea Systems

While direct evidence for phosphonium-mediated displacement reactions leading to this compound is limited, the general reactivity of phosphonium salts suggests potential pathways. Phosphonium salts are known to activate various functional groups, including alcohols and carboxylic acids, for nucleophilic attack.

A hypothetical approach could involve the activation of a phosphoric acid derivative with a suitable reagent to form a phosphonium intermediate. This activated phosphorus center would then be more susceptible to nucleophilic attack by the nitrogen atoms of urea. Alternatively, phosphonium salts could be employed to activate the urea molecule itself, potentially by interacting with the carbonyl oxygen and increasing the nucleophilicity of the nitrogen atoms. However, the strong acidic nature of phosphoric acid in the direct adduct formation likely obviates the need for such external activators in the synthesis of the simple adduct.

Mechanistic Considerations in Phosphorus-Urea Adduct Formation

The formation of this compound via the direct reaction of phosphoric acid and urea is best understood as an acid-base interaction followed by adduct formation. Theoretical and spectroscopic studies have shown that the most basic site in the urea molecule is the carbonyl oxygen.

The initial step of the reaction is the protonation of the urea's carbonyl oxygen by the strongly acidic phosphoric acid. This protonation enhances the electrophilicity of the carbonyl carbon and alters the electronic structure of the urea molecule. The lone pairs on the nitrogen atoms, which are delocalized into the carbonyl group in neutral urea, become more localized after oxygen protonation.

This leads to the formation of a uronium salt. The resulting cation, [H₂NC(OH)NH₂]⁺, then forms a stable ionic and hydrogen-bonded crystalline adduct with the dihydrogen phosphate anion, [H₂PO₄]⁻. The stability of the final crystalline product is attributed to a network of hydrogen bonds between the protonated urea and the phosphate anion. Computational studies on related systems, such as urea-hydroxyapatite, have also highlighted the importance of hydrogen bonding and the formation of new bonds between nitrogen and the phosphorus-containing species.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Urea phosphate |

| Orthophosphoric acid |

| Urea |

| Ammonium polyphosphates |

| Ammonium diphosphate |

| Phosphoramidates |

| Phosphonium salts |

| Uronium salt |

| Dihydrogen phosphate |

Emerging Synthetic Techniques for Sustainable this compound Production in Research Settings

In contemporary chemical research, a significant focus is placed on developing synthetic methodologies that are not only efficient but also adhere to the principles of sustainable and green chemistry. For the production of this compound, commonly known as urea phosphate, this has led to emerging techniques that utilize industrial-grade precursors, thereby minimizing waste and valorizing less pure chemical streams. A key area of this research involves the use of wet-process phosphoric acid (WPA), a common industrial product, as a direct feedstock.

Recent studies have developed new processes for the synthesis of crystalline urea phosphate via the chemical reaction between WPA and solid urea. imist.ma This approach is notable for its sustainability, as it can utilize untreated or purified industrial phosphoric acid, which contains various impurities. imist.mamdpi.com The core of this technique lies in the controlled crystallization of the urea phosphate product, which effectively separates the pure compound from the metallic and organic impurities that remain dissolved in the residual mother liquor. imist.maacs.org

The reaction between phosphoric acid and urea is exothermic; however, achieving complete dissolution and reaction may require heating to accelerate the process. imist.maprepchem.com Research has focused on optimizing several key parameters to maximize the yield and purity of the final product. These parameters include reaction temperature, reaction time, the stoichiometric ratio of reactants, and crystallization duration. imist.mamdpi.com

One study systematically investigated the synthesis by mixing solid urea with a stoichiometric amount of untreated Moroccan industrial phosphoric acid (54% P2O5). imist.ma Through experimentation, the optimal conditions for a complete reaction were determined to be a temperature of 50°C and a duration of 90 minutes. imist.ma Following the reaction, the mixture is cooled to allow for the precipitation of urea phosphate crystals. imist.ma

Another research effort focused on the synthesis using purified wet-process phosphoric acid (PWPA) and urea, examining the influence of reactant ratios and crystallization time on the chemical composition of the final product. mdpi.com The synthesis was conducted at a constant temperature of 45°C with a reaction time of one hour, followed by crystallization at 20°C for varying durations. mdpi.com The findings indicate that the stoichiometric ratio of phosphoric acid to urea is a critical factor influencing the final composition. An excess of acid leads to a higher concentration of phosphorus pentoxide (P2O5) and a lower concentration of amide nitrogen, and vice-versa. mdpi.com The ideal 1:1 ratio of reactants was found to yield the most balanced product composition. mdpi.com

The data below illustrates the impact of varying reactant ratios on the final product's key components.

Table 1: Influence of H₃PO₄:CO(NH₂)₂ Stoichiometric Ratio on Product Composition Data synthesized from experimental results conducted at a reaction temperature of 45°C and crystallization temperature of 20°C. mdpi.com

| Stoichiometric Ratio (H₃PO₄:Urea) | N_amide (%) | P₂O₅ (%) |

| 1.0:1.5 | 20.3 | 38.9 |

| 1.0:1.0 | 17.5 | 44.8 |

| 1.5:1.0 | 15.9 | 47.2 |

Further optimization of the synthesis process has been detailed across various studies, providing a clear pathway for sustainable production in a research setting.

Table 2: Summary of Optimized Synthesis Conditions for this compound from Wet-Process Phosphoric Acid

| Parameter | Optimal Condition | Source |

| Reactant Ratio (H₃PO₄:Urea) | 1.0:1.0 | mdpi.com |

| Reaction Temperature | 50°C | imist.ma |

| Reaction Time | 90 minutes | imist.ma |

| Crystallization Time | 60-90 minutes | mdpi.com |

These emerging techniques demonstrate a sustainable pathway for the production of high-purity this compound in research settings. By utilizing industrial-grade wet-process phosphoric acid and optimizing reaction and crystallization conditions, these methods align with green chemistry principles by reducing the reliance on highly purified starting materials and enabling the effective separation of the desired product from impurities. imist.mamdpi.comacs.org The analysis of the residual liquor after crystal recovery confirms that the majority of impurities, which could be environmentally harmful, are successfully retained in the liquid phase. imist.ma

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Dihydroxy Oxo Phosphanium;urea

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Solution and Solid States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For Dihydroxy(oxo)phosphanium;urea (B33335), ¹H, ¹³C, and ³¹P NMR provide complementary information to fully characterize the molecule in both solution and solid phases.

¹H and ¹³C NMR spectroscopy are used to define the organic portion of the compound, originating from the urea molecule.

The ¹H NMR spectrum of the urea moiety is characterized by a single, often broad, resonance corresponding to the four equivalent amine protons (-NH₂). In aqueous solution, the chemical shift for these protons is observed around 5.6 ppm. The exact position and broadness of this peak can be influenced by factors such as solvent, concentration, and pH, due to chemical exchange with solvent protons.

The ¹³C NMR spectrum provides insight into the carbon framework. The urea molecule contains a single carbonyl carbon (C=O), which gives rise to a distinct resonance. In a ¹³C NMR spectrum of urea-formaldehyde polymers, the urea carbonyl peak is identified at approximately 162.6 ppm. crownchampion.com The formation of the salt with phosphoric acid involves protonation of the carbonyl oxygen by phosphoric acid. This interaction leads to a deshielding effect on the carbonyl carbon, potentially shifting its resonance further downfield compared to free urea. The precise chemical shift in the solid state or in different solvents would be sensitive to the strength of the hydrogen bonding network.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Amine (-NH₂) | ~5.6 |

| ¹³C | Carbonyl (C=O) | ~162.6 |

Table 1: Typical NMR chemical shifts for the urea moiety. Note that these values can vary based on solvent, concentration, and molecular interactions within the Dihydroxy(oxo)phosphanium;urea complex.

³¹P NMR spectroscopy is a highly effective and direct method for characterizing the phosphorus-containing component of the compound. acs.org The 31P nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp, easily interpretable spectra. researchgate.net

The chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. techemi.com In this compound, the phosphorus atom exists as a single phosphate (B84403) environment. Therefore, the proton-decoupled ³¹P NMR spectrum is expected to show a single sharp resonance. The chemical environment of the phosphate group is significantly influenced by the extensive hydrogen bonding with the surrounding urea molecules in the crystal lattice. This interaction alters the electron density around the phosphorus nucleus, causing a chemical shift relative to the phosphoric acid standard. While specific spectral data for the pure compound is not detailed in broad literature, studies on related mixtures have shown that interactions with urea can induce shifts in phosphorus signals, confirming the sensitivity of the ³¹P nucleus to its immediate molecular environment. whiterose.ac.uk

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing connectivity between atoms within a molecule. For instance, an HSQC experiment would correlate the ¹H signals of the amine protons directly with the ¹⁵N signals (if isotopically labeled) or could show correlations between the carbonyl carbon and nearby protons through longer-range HMBC (Heteronuclear Multiple Bond Correlation) experiments.

However, a review of the available scientific literature indicates that specific multi-dimensional NMR studies dedicated to the structural elucidation of this compound have not been extensively published. The application of such techniques, particularly in the solid state, could provide deeper insights into the precise through-bond and through-space connectivities within the hydrogen-bonded lattice.

Utilization of Vibrational Spectroscopy (FTIR, Raman) in Probing Molecular Interactions within this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally sensitive to the types of chemical bonds present and the intermolecular forces, such as hydrogen bonding, that define the structure of this compound.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the urea moiety, the phosphate group, and the hydrogen bonds that link them. researchgate.net The key vibrations include the stretching and bending of N-H bonds in the amine groups, the C=O stretching of the carbonyl group, and the vibrations of the PO₄³⁻ group. The formation of the adduct significantly perturbs these vibrations compared to the free molecules. For example, the C=O stretching vibration is shifted, and the N-H vibrations are broadened and shifted due to their involvement in strong hydrogen bonding.

Raman spectroscopy provides complementary information. Raman scattering is sensitive to symmetric vibrations and bonds involving less polar functional groups. The Raman spectrum of urea shows characteristic peaks for the symmetric CN stretch (~1014 cm⁻¹), CO deformation (546 cm⁻¹), and NH₂ deformation modes (1625 and 1650 cm⁻¹). whiterose.ac.uk The phosphate ion has a very strong, characteristic symmetric stretching mode (ν₁) around 940 cm⁻¹. In this compound, these bands can be identified, and their positions and widths provide further detail on the molecular structure. Studies have noted that in aqueous solutions, the compound partially retains the strong bonding interactions observed in the crystal, which can be monitored by Raman spectroscopy. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3650-3200 | ν(O-H) stretching |

| ~1667 | δ(-NH₂) bending (Amide II) |

| ~993 | ν(P-O) stretching in PO₄³⁻ group |

| 873, 778 | Vibrations related to CO₂ |

| ~480 | δ(O-P-O) bending in PO₄³⁻ group |

Table 2: Prominent FTIR absorption bands and their assignments for this compound. researchgate.net

Advanced X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on lattice parameters, crystal system, and the specific coordinates of each atom.

Single-crystal X-ray or neutron diffraction provides the most detailed and unambiguous structural information. Studies on this compound have revealed that it crystallizes in the orthorhombic system, which is characterized by three unequal axes at 90° to each other. researchgate.netresearchgate.net

The crystal structure consists of a highly ordered, three-dimensional network built from alternating layers of phosphate tetrahedra and urea molecules, parallel to the (100) crystal plane. iucr.org The integrity and stability of this structure are dominated by an extensive and complex network of hydrogen bonds. wikipedia.org Single-crystal neutron diffraction studies have provided precise locations of the hydrogen atoms, which is critical for understanding this network. These studies have identified very short and strong hydrogen bonds (SSHB) between the phosphoric acid and urea molecules. For example, the key O-H···O bond linking the two moieties has an O···O distance of approximately 2.40 Å, with the proton being significantly displaced from the center of the bond. researchgate.net Each phosphate group acts as a hydrogen bond donor through its P-OH groups and an acceptor through its P=O oxygen, while each nitrogen atom of the urea molecule participates in three N-H···O hydrogen bonds. iucr.org This dense packing and extensive hydrogen bonding network explain the compound's high density and crystalline nature. iucr.org

| Structural Parameter | Value / Description |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Molecules per Unit Cell (Z) | 8 |

| Key Feature | Alternating layers of urea and phosphate groups |

| Dominant Interaction | Extensive 3D hydrogen-bonding network |

| O-H···O Bond Distance | ~2.40 Å |

Table 3: Key crystallographic data for this compound obtained from single-crystal diffraction studies. researchgate.net

Powder X-ray Diffraction for Bulk Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification and characterization of crystalline materials. In the study of this compound, also known as urea phosphate, PXRD confirms the compound's crystalline nature and is instrumental in identifying its bulk crystalline phase. Academic research has established that this compound crystallizes in the orthorhombic system, characterized by a parallel layered structure with layers interconnected by hydrogen bonds researchgate.net.

The diffraction pattern of this compound exhibits a series of characteristic peaks at specific diffraction angles (2θ), which correspond to the d-spacing of the crystal lattice planes. These patterns serve as a unique "fingerprint" for the compound, allowing for its unambiguous identification. Studies have reported several prominent diffraction peaks for urea phosphate. For instance, characteristic peaks have been identified at d-spacings of 5.7230 Å, 4.3694 Å, and 3.8082 Å. researchgate.net Other, less intense peaks have also been noted at d-spacings of 2.8494 Å, 2.6019 Å, 2.1053 Å, and 1.6191 Å. researchgate.net The presence and intensity of these peaks are directly related to the crystalline structure of the material.

The following interactive data table summarizes the reported PXRD peak data for this compound.

| d-spacing (Å) | Corresponding 2θ Angle (°) (for Cu Kα radiation, λ=1.5418 Å) | Relative Intensity |

| 5.7230 | 15.47 | Strong |

| 4.3694 | 20.30 | Strong |

| 3.8082 | 23.34 | Strong |

| 2.8494 | 31.37 | Weak |

| 2.6019 | 34.44 | Weak |

| 2.1053 | 42.91 | Weak |

| 1.6191 | 56.81 | Weak |

Note: The relative intensities are qualitative descriptions based on literature reports.

The consistency of the PXRD pattern is a key indicator of the purity of the bulk sample. The absence of peaks corresponding to precursor materials, such as urea or phosphoric acid, indicates a high degree of phase purity in the synthesized this compound.

Other Ancillary Characterization Techniques in the Academic Study of this compound

Beyond the primary spectroscopic and diffraction methods, other ancillary techniques play a crucial role in the comprehensive characterization of this compound. These methods provide complementary information regarding the compound's elemental composition and molecular weight.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. While detailed mass spectra specifically for the intact this compound adduct are not extensively reported in the literature, the technique is valuable for analyzing its constituent components and potential fragmentation products. The molecular weight of this compound is 158.05 g/mol . nih.gov

In a mass spectrometry experiment, it would be anticipated that the non-covalent adduct of urea and phosphoric acid might dissociate in the ion source. Consequently, the resulting spectrum would likely exhibit peaks corresponding to the individual components:

Urea (CO(NH₂)₂): Molecular weight of approximately 60.06 g/mol . nist.gov

Phosphoric Acid (H₃PO₄): Molecular weight of approximately 98.00 g/mol .

The fragmentation patterns of these individual molecules would then be observed. The study of adduct ions in electrospray ionization mass spectrometry indicates that species with a molecular mass of 98 u can arise from the attachment of phosphoric acid to analytes. nih.gov

Elemental Analysis Methods

Elemental analysis is a quantitative technique used to determine the percentage composition of elements within a compound. For this compound (CH₇N₂O₅P), elemental analysis provides experimental verification of its stoichiometry. The theoretical elemental composition can be calculated from its molecular formula.

Academic studies, particularly in the context of its use as a fertilizer, have reported the experimental determination of nitrogen and phosphorus content. The theoretical values for nitrogen (N) are around 17.7% and for phosphorus pentoxide (P₂O₅) are approximately 44.9%. ktu.edumdpi.com Experimental findings have shown close agreement with these theoretical values, with reported concentrations of 17.2-17.5% for amide nitrogen and 44.1-44.7% for P₂O₅. ktu.edumdpi.com

The following interactive data table presents a comparison of the theoretical and representative experimental elemental composition of this compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 7.60 | Not Reported |

| Hydrogen (H) | 4.46 | Not Reported |

| Nitrogen (N) | 17.72 | 17.2 - 17.5 |

| Oxygen (O) | 50.60 | Not Reported |

| Phosphorus (P) | 19.60 | ~19.6 (as P) |

Note: Experimental values for Carbon, Hydrogen, and Oxygen are not commonly reported in the cited literature, which primarily focuses on the nutrient content (N and P).

These ancillary techniques, in conjunction with spectroscopic and diffraction methods, provide a robust framework for the comprehensive structural elucidation and characterization of this compound.

Theoretical and Computational Chemistry Investigations of Dihydroxy Oxo Phosphanium;urea

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods provide a foundational understanding of the molecular structure and the nature of the chemical bonds within the urea (B33335) phosphate (B84403) adduct. These ab initio (from first principles) and Density Functional Theory (DFT) approaches allow for a detailed characterization of the electronic landscape of the molecule.

Density Functional Theory (DFT) has been a primary tool for investigating the ground-state properties of the urea-phosphoric acid crystal. Plane-wave DFT (PW-DFT) calculations have successfully modeled the crystal structure, providing insights that align well with experimental data obtained from neutron diffraction acs.orgresearchgate.net.

DFT studies have been particularly focused on the complex hydrogen-bonding network that defines the crystal packing. In this network, phosphoric acid molecules link to each other through standard hydrogen bonds, while the interaction between urea and phosphoric acid involves both a weak N···O hydrogen bond and a very short, strong O···O hydrogen bond acs.org.

A key achievement of DFT calculations was the accurate reproduction of this short, asymmetric hydrogen bond. Ground-state (T=0 K) PW-DFT calculations described a partly transferred proton to the urea molecule acs.org. These computational models provide crucial data on the precise geometries of these interactions.

Table 1: Comparison of Key Hydrogen Bond Geometries in Urea Phosphate

| Parameter | Experimental Value (Neutron Diffraction) | DFT Calculated Value |

|---|---|---|

| O–O distance (SSHB) | 2.40 Å | 2.43 Å |

| O–H distance (SSHB) | 1.16 Å | 1.10 Å |

| OHO angle (SSHB) | 170.0° | 168.2° |

This table presents a comparison of geometric parameters for the short, strong hydrogen bond (SSHB) in the urea-phosphoric acid adduct, as determined by experimental methods and DFT calculations. Data sourced from solid-state ab initio studies researchgate.net.

The DFT calculations, while slightly underestimating the strength of the hydrogen bond (indicated by a longer O-O distance and shorter O-H distance), successfully capture the essential structural features researchgate.net.

High-level ab initio calculations have been employed to further refine the understanding of the electronic structure, especially concerning the temperature-dependent behavior of the SSHB. These methods, in conjunction with experimental techniques like inelastic neutron scattering, have investigated the vibrational characteristics of the adduct researchgate.net.

Solid-state ab initio calculations have shown that as temperature increases, the hydrogen atom involved in the SSHB migrates toward the midpoint of the hydrogen bond researchgate.net. This proton mobility is a critical feature of the system. The calculations help in assigning vibrational modes observed in experimental spectra, revealing that the vibrations of the urea and phosphoric acid molecules are strongly coupled through the SSHB and other hydrogen bonds researchgate.net. Analysis of the calculated partial density of states indicates a significant transfer of electron density from the covalent O-H bond to the hydrogen bond, which is characteristic of strong hydrogen bonding researchgate.net.

While specific studies explicitly labeled as Natural Bond Orbital (NBO) analysis on urea phosphate are not prominent in the literature, the principles of NBO analysis—which involve investigating charge transfer and orbital interactions—are implicitly covered in advanced DFT and ab initio studies of the system. The analysis of deformation electron density from experimental and theoretical studies provides similar insights into the nature of the intermolecular bonding semanticscholar.org.

These studies confirm that the hydrogen atom in the short hydrogen bond is more strongly bonded to the urea molecule than to the phosphoric acid wikipedia.orgsemanticscholar.org. The analysis of electron density reveals a significant transfer from the covalent bonds to the hydrogen bonds, which is a key factor in the formation and stability of the supramolecular structure researchgate.net. This charge delocalization is a hallmark of the strong intermolecular interactions that NBO analysis is designed to quantify, stabilizing the acid-amide heterodimer synthons that are crucial to the crystal packing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Supramolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-evolved behavior of the urea phosphate system, providing insights into its dynamic properties that are not accessible from static, ground-state calculations.

First-principles MD simulations, specifically using PW-DFT in a microcanonical (NVE) ensemble, have been performed on the unit cell of the urea-phosphoric acid adduct acs.org. These simulations investigate the dynamics of the intricate hydrogen bond network and how it behaves at finite temperatures.

A key finding from these MD simulations is the confirmation of proton migration within the short hydrogen bond as temperature increases. This dynamic behavior, where the proton moves towards the center of the O···O linkage, is consistent with experimental observations and indicates that the potential energy well experienced by the proton is temperature-dependent acs.org. The stability of the crystal structure is largely dictated by this complex and dynamic network of hydrogen bonds that link the alternating layers of urea and phosphoric acid molecules acs.org.

The flexibility of the urea phosphate adduct is intrinsically linked to the dynamics of its hydrogen bonds. MD simulations have been used to generate numerical probability density functions (PDFs) to model the thermal motion of atoms within the crystal, particularly the migratory proton in the SSHB researchgate.net.

These investigations have revealed that the shared proton possesses an asymmetric, "egg-shaped" PDF at 150 K, which is a direct reflection of the anharmonic potential it experiences researchgate.net. This asymmetry indicates that the proton's position is not fixed but is dynamically disordered, contributing to the conformational flexibility of the adduct. This detailed conformational analysis, enabled by MD simulations, is crucial for understanding the properties that arise from the unique and highly dynamic nature of the strong hydrogen bond within the urea phosphate crystal researchgate.net.

Mechanistic Pathways Elucidation Through Computational Reaction Modeling

Computational reaction modeling has emerged as a powerful tool for elucidating the complex mechanistic pathways of chemical reactions involving Dihydroxy(oxo)phosphanium;urea. Through the use of quantum chemical calculations, researchers can map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that govern the reaction rate. These theoretical investigations provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Transition State Characterization and Reaction Coordinate Mapping

A central aspect of computational reaction modeling is the characterization of transition states, which represent the highest energy point along the reaction coordinate. The identification and analysis of the transition state geometry and vibrational frequencies are crucial for confirming that it is a true first-order saddle point on the potential energy surface, connecting the reactants and products.

For the this compound adduct, a key mechanistic step that has been investigated computationally is the proton transfer between the urea and phosphoric acid moieties. Solid-state ab initio calculations have been employed to study the hydrogen atom involved in the short, strong hydrogen bond between the carbonyl oxygen of urea and a hydroxyl group of phosphoric acid. researchgate.net These studies have shown that the position of this proton is sensitive to temperature, migrating towards the midpoint of the hydrogen bond as the temperature increases. researchgate.net

Reaction coordinate mapping, often performed using intrinsic reaction coordinate (IRC) calculations, allows for the tracing of the minimum energy path from the transition state down to the reactants and products. This confirms the connectivity of the transition state and provides a detailed picture of the geometric changes that occur throughout the reaction. For proton transfer in systems analogous to this compound, computational studies have mapped the pathway of proton movement and the accompanying changes in bond lengths and angles of the participating functional groups.

The table below summarizes key parameters often determined in the computational characterization of transition states for proton transfer reactions relevant to this compound.

| Parameter | Description | Typical Computational Method |

| Geometry | The three-dimensional arrangement of atoms at the transition state. | DFT, MP2 |

| Energy | The potential energy of the transition state relative to the reactants and products. | DFT, MP2, CCSD(T) |

| Imaginary Frequency | A single negative vibrational frequency, the motion of which corresponds to the reaction coordinate. | Frequency Calculation (DFT) |

| IRC Path | The minimum energy path connecting the transition state to the reactant and product minima. | IRC Calculation |

| Bond Orders | Changes in bond orders along the reaction coordinate, indicating bond breaking and formation. | NBO Analysis |

Free Energy Profiles for Chemical Transformations Involving this compound

While the potential energy surface provides valuable information about the intrinsic barriers of a reaction, the free energy profile is essential for understanding the thermodynamics and kinetics under realistic conditions, as it includes the effects of temperature and entropy. Computational methods, such as those combining quantum mechanics with molecular mechanics (QM/MM), are used to calculate the free energy changes along a reaction coordinate.

For reactions involving proton transfer, which are central to the chemistry of this compound, the free energy profile can reveal the spontaneity and rate of the process. For instance, in aqueous solution, the degradation of urea is thought to proceed primarily through an elimination reaction. nih.gov Computational studies on urea elimination have calculated the free energy barrier for this process. nih.gov While not directly involving phosphoric acid, these studies provide a framework for understanding how to compute free energy profiles for related transformations.

The calculation of free energy profiles for proton transfer in phosphoric acid clusters has also been a subject of theoretical investigation. researchgate.net These studies have shown that the energetic penalty for proton transfer decreases as the cluster size increases, indicating the role of the surrounding environment in facilitating the reaction. researchgate.net This principle is directly applicable to understanding the reactivity of this compound, where the urea molecule can be seen as part of the immediate "solvent" environment for the phosphoric acid moiety.

The following table presents a hypothetical free energy profile for a proton transfer reaction within this compound, illustrating the key thermodynamic and kinetic parameters that can be derived from such a profile.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactant | 0.0 | The initial state of the this compound adduct. |

| Transition State | +15.0 | The highest free energy point along the proton transfer pathway. |

| Product | -5.0 | The final state after proton transfer, forming a zwitterionic species. |

| Activation Energy | 15.0 | The free energy barrier that must be overcome for the reaction to occur. |

| Reaction Free Energy | -5.0 | The overall free energy change of the reaction, indicating spontaneity. |

Computational Design Principles for this compound Analogues and Derivatives

Computational chemistry offers a powerful platform for the rational design of analogues and derivatives of this compound with tailored properties. By systematically modifying the chemical structure in silico, it is possible to predict how these changes will affect the compound's reactivity, stability, and interactions with other molecules. This approach can significantly accelerate the discovery of new catalysts, inhibitors, or materials based on the this compound scaffold.

One of the key strategies in computational design is the use of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models correlate the structural features of a series of compounds with their observed biological activity or physical properties. For organophosphorus compounds, such approaches have been used to design novel inhibitors of enzymes like urease.

A common workflow for the computational design of analogues involves the following steps:

Scaffold Selection: Starting with the this compound structure.

Virtual Library Generation: Creating a library of virtual compounds by introducing various substituents at different positions on the scaffold.

Descriptor Calculation: Computing a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for each compound in the library.

Property Prediction: Using computational models, such as molecular docking or QSAR, to predict the desired property (e.g., catalytic activity, binding affinity).

Screening and Selection: Ranking the virtual compounds based on their predicted properties and selecting the most promising candidates for experimental synthesis and testing.

The table below outlines some key design principles and the computational methods used to evaluate them for this compound analogues.

| Design Principle | Desired Effect | Computational Method |

| Modulation of Acidity/Basicity | To control the proton transfer equilibrium and catalytic activity. | pKa calculation, electrostatic potential mapping. |

| Steric Hindrance | To influence substrate selectivity and prevent unwanted side reactions. | Molecular mechanics, DFT geometry optimization. |

| Electronic Effects | To tune the reactivity of the phosphanium center or the urea moiety. | Hammett analysis, NBO charge analysis. |

| Hydrogen Bonding Capacity | To enhance binding to a target molecule or stabilize a particular conformation. | Molecular dynamics simulations, hydrogen bond analysis. |

| Conformational Rigidity | To pre-organize the molecule for a specific interaction, reducing entropic penalties. | Conformational search, potential energy surface scan. |

By applying these computational design principles, it is possible to rationally explore the vast chemical space of this compound derivatives and identify novel compounds with enhanced performance for a variety of applications.

Reactivity and Mechanistic Studies of Dihydroxy Oxo Phosphanium;urea

Acid-Base Chemistry and Proton Transfer Dynamics in Dihydroxy(oxo)phosphanium;urea (B33335) Systems

Urea phosphate (B84403) is highly soluble in water, where it freely dissociates into urea and phosphoric acid, resulting in a strongly acidic solution. wikipedia.orgsolubilityofthings.com The pH of a 1% aqueous solution of urea phosphate is typically in the range of 1.6 to 2.4. toros.com.trchematephosphates.com This acidity is a direct consequence of the dissociation of phosphoric acid, a moderately strong acid. Urea itself is a very weak base, with a pKb of 13.9, and it can be protonated by strong acids at its carbonyl oxygen atom. wikipedia.org

The solid-state structure of urea phosphate is characterized by a complex hydrogen-bonding network. wikipedia.orgacs.org Investigations using plane-wave density functional theory (DFT) have detailed the specific interactions within the crystal lattice. These include standard hydrogen bonds between phosphoric acid molecules and a weak hydrogen bond between the nitrogen of urea and the oxygen of phosphoric acid. acs.org

Of particular interest is a very short, strong hydrogen bond (SSHB) between the carbonyl oxygen of urea and a hydroxyl group of phosphoric acid. acs.orgresearchgate.net This bond is significantly shorter than conventional hydrogen bonds and exhibits dynamic proton behavior. acs.org

Table 1: Hydrogen Bond Lengths in Crystalline Urea Phosphate

| Interacting Molecules | Linkage Type | Bond Length (Å) |

|---|---|---|

| Phosphoric Acid ↔ Phosphoric Acid | O···O | 2.576 |

| Phosphoric Acid ↔ Phosphoric Acid | O···O | 2.636 |

| Urea ↔ Phosphoric Acid | N···O | 2.880 |

| Urea ↔ Phosphoric Acid (SSHB) | O···O | 2.417 |

Data sourced from first-principles calculations and neutron diffraction data. acs.org

Research indicates that the proton within this short O···O linkage is mobile. acs.org As the temperature increases, the proton migrates toward the center of the hydrogen bond, a phenomenon confirmed by both computational modeling and neutron diffraction data. acs.orgresearchgate.net This proton mobility is a key feature of its chemistry. Broader studies on proton transfer dynamics, a fundamental event in chemistry, show that these processes can occur on ultrafast, femtosecond timescales, involving coupled electronic and structural changes. researchgate.netnih.govusc.gal In ionized urea dimers in aqueous solutions, for example, proton transfer from one urea molecule to its neighbor occurs within femtoseconds. nih.gov

Investigations into Hydrolysis and Decomposition Pathways of Dihydroxy(oxo)phosphanium;urea

When dissolved in an aqueous solution, urea phosphate readily dissociates, and its components can undergo hydrolysis. The hydrolysis of urea is a critical reaction, particularly in agricultural and biological contexts, and is catalyzed by the enzyme urease. cdnsciencepub.com This process involves the conversion of urea to ammonium (B1175870) (NH₄⁺) and carbamate (B1207046), with the carbamate rapidly decomposing to form another ammonium ion and bicarbonate. cdnsciencepub.com This reaction leads to a localized increase in pH. cdnsciencepub.com

The thermal decomposition of urea phosphate is a multi-stage process. Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TG-FTIR) has shown that decomposition begins at approximately 126 °C with the evolution of carbon dioxide (CO₂). nih.gov This is followed by the release of ammonia (B1221849) (NH₃) at around 153 °C. nih.gov The presence of phosphoric acid can help to "fix" the ammonia, delaying its release compared to the decomposition of urea alone. nih.gov To prevent decomposition and hydrolysis during manufacturing, crystalline urea phosphate must be dried carefully at temperatures below 70°C. google.com

The decomposition of urea itself is complex. When heated above its melting point, it can decompose to form ammonia and isocyanic acid. wikipedia.orglew.ro The highly reactive isocyanic acid can then react with unreacted urea to form condensation products such as biuret (B89757) and triuret. lew.roresearchgate.net These products decompose at higher temperatures, typically above 260°C. lew.ro The presence of phosphates can lower the decomposition temperature of urea. For example, in composites with monoammonium phosphate (MAP), urea decomposition can begin at temperatures as low as 115–120°C. fertilizer.org

Table 2: Key Decomposition Temperatures and Products for Urea and Urea Phosphate

| Compound/Mixture | Onset Temperature (°C) | Gaseous Products | Solid/Intermediate Products |

|---|---|---|---|

| Urea | ~152-160 | NH₃, HNCO | Biuret, Triuret, Cyanuric Acid researchgate.netnih.gov |

| Urea Phosphate | ~126 | CO₂, NH₃ | - |

| Urea-MAP Composite | ~115-120 | NH₃ | Complex mixture fertilizer.org |

Temperatures are approximate and can vary with heating rate and atmosphere. nih.govlew.ronih.gov

Role of this compound in Condensation and Polymerization Reactions

Urea phosphate serves as a key intermediate in the production of condensed phosphate fertilizers. mdpi.com Through processes of ammoniation and condensation, urea phosphate can be converted into solid binary (nitrogen-phosphorus) or ternary (nitrogen-phosphorus-potassium) fertilizers. google.com This process involves reacting urea phosphate with ammonia, which can lead to the formation of ammonium polyphosphates—polymers of phosphate tetrahedra linked by sharing oxygen atoms. google.com This reaction transforms the orthophosphate from the initial urea phosphate into more complex polyphosphate structures. google.com

Urea itself is a well-known monomer for condensation reactions with aldehydes, most notably formaldehyde, to produce urea-formaldehyde resins. These reactions are fundamental to the polymer and adhesives industry. google.com Similarly, urea can undergo condensation with other aldehydes, such as furfural, to create resins that have applications as controlled-release fertilizers. researchgate.net While urea phosphate itself is not typically used as a direct monomer, its decomposition products, particularly urea, can participate in such reactions. For instance, upon heating, the isocyanic acid formed from urea decomposition can react with hydroxyl groups on substrates like cellulose (B213188) to form carbamate linkages, which is a type of condensation reaction. researchgate.net

Heteroatom Exchange and Functional Group Transformations Mediated by this compound

The primary functional group transformation involving urea phosphate is its conversion to ammonium polyphosphates. This is achieved through a process of ammoniation at elevated temperatures, which simultaneously neutralizes the acidity of the phosphoric acid moiety and induces condensation of the phosphate units. google.com This reaction effectively transforms orthophosphate into pyrophosphate and other longer-chain polyphosphates, which is a significant alteration of the phosphorus functional group. google.com The process combines the chemical reactions between phosphoric acid, urea, and ammonia under autothermal conditions. google.com

The synthesis of urea phosphate is itself an exothermic acid-base reaction where solid urea is mixed with preheated ortho-phosphoric acid (typically >90% H₃PO₄). google.comprepchem.com The direct reaction yields a dry, crystalline product without requiring extensive purification steps. prepchem.com This simple adduct formation facilitates the handling and application of both urea and phosphoric acid. The formation of urea phosphate from wet-process phosphoric acid is also a method for purification, as many metallic impurities (iron, aluminum, calcium, magnesium) remain in the mother liquor upon crystallization of the urea phosphate adduct. mdpi.comgoogle.com

Supramolecular Interactions and Adduct Formation with Other Chemical Species

Urea phosphate is fundamentally a supramolecular adduct held together by strong hydrogen bonds. wikipedia.orgwikipedia.org Urea is exceptionally proficient at forming hydrogen bonds, enabling it to create co-crystals and adducts with a wide variety of chemical species. wikipedia.orgresearchgate.net This capacity is leveraged to modify the physicochemical properties of materials, particularly in the pharmaceutical and agricultural sectors. researchgate.netchemistryworld.com

Co-crystallization of urea with other compounds can alter properties like solubility, dissolution rate, and stability. purdue.edubohrium.com In an agricultural context, forming urea co-crystals with salts like calcium or magnesium sulfates has been explored as a strategy to reduce solubility and hygroscopicity, thereby creating more sustainable, slow-release fertilizers. researchgate.netacs.org

Urea phosphate can also participate in the formation of more complex adducts. For example, in fertilizer mixtures containing urea and superphosphates, a new adduct, Ca(H₂PO₄)₂·4CO(NH₂)₂, has been identified. acs.org The formation of this adduct can impact the physical properties of the fertilizer mixture. acs.org Beyond simple adducts, urea's hydrogen-bonding capabilities allow it to form inclusion compounds known as clathrates, where guest molecules are trapped within channels formed by a helical, hydrogen-bonded urea lattice. wikipedia.org

Advanced Applications of Dihydroxy Oxo Phosphanium;urea in Chemical Synthesis and Materials Science Research

Role in Catalytic Processes and Chemical Transformations

The adduct of urea (B33335) and phosphoric acid, dihydroxy(oxo)phosphanium;urea, often referred to as urea phosphate (B84403), demonstrates notable versatility in the realm of chemical catalysis. Its unique structure, combining a Brønsted acid (phosphoric acid) and a potential hydrogen-bonding donor (urea), allows it to participate in and influence a variety of chemical transformations. This ranges from acting as a straightforward acid catalyst to playing a more nuanced role in complex stereoselective reactions.

This compound as a Component in Homogeneous Catalysis Systems

In homogeneous catalysis, this compound primarily functions as a readily available and easy-to-handle solid source of phosphoric acid. When dissolved, it dissociates, providing a Brønsted acidic environment capable of catalyzing a range of acid-mediated reactions. The presence of urea can synergistically enhance catalytic performance. Research has shown that external Brønsted acids can activate urea-based catalysts by breaking down their self-aggregating tendencies through hydrogen bonding. This disruption leads to a more "free" and accessible urea molecule that can be further activated through coordination with the acid, resulting in a more acidic and rigid catalytic complex. This synergistic effect between the acid and urea can lead to higher yields and efficiencies than when either component is used alone.

The catalytic activity of such systems is influenced by several factors, as detailed in the table below.

| Factor | Description | Impact on Catalysis |

| Solvent Polarity | The polarity of the solvent can affect the dissociation of the urea-phosphoric acid adduct and the solubility of reactants. | Non-polar solvents may favor certain reactions by promoting intramolecular hydrogen bonding within the catalytic complex. |

| Temperature | Reaction temperature can influence reaction rates and the stability of the catalytic species. | The synergistic effect of the acid-urea combination has been observed to persist even at lower temperatures, although reaction yields may decrease. |

| Acid-to-Urea Ratio | The molar ratio of the acid to the urea component can be optimized for specific transformations. | Optimal ratios can enhance both reaction yield and, in the case of chiral systems, enantioselectivity. |

Involvement in Asymmetric Catalysis for Enantioselective Synthesis

The principles underlying the urea-phosphoric acid interaction are particularly powerful in the field of asymmetric catalysis. Chiral phosphoric acids (CPAs), which are derivatives of phosphoric acid containing chiral backbones like BINOL, have emerged as highly effective organocatalysts for a vast array of enantioselective transformations. These catalysts are recognized for their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen. This duality allows them to simultaneously activate both the electrophile and the nucleophile in a reaction, organizing them within a well-defined chiral environment to induce high levels of stereoselectivity.

The addition of urea or its derivatives can further enhance the efficacy of CPA-catalyzed reactions. In these systems, the urea moiety can act as a hydrogen-bond donor, forming a ternary complex with the CPA catalyst and the substrate. This creates a highly organized transition state, leading to improved enantioselectivity. This cooperative catalysis has been successfully applied to various reactions, including:

Aza-Michael Additions: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds.

Mannich Reactions: The aminoalkylation of a carbon acid with an aldehyde and an amine.

Friedel-Crafts Alkylations: The alkylation of aromatic rings with electrophiles.

A notable example is the asymmetric synthesis of hydantoins from glyoxals and ureas, catalyzed by a chiral phosphoric acid. Mechanistic studies suggest that the enantiodetermining step is the selective protonation of an enol-type intermediate by the chiral acid, demonstrating the precise control exerted by the catalyst. d-nb.info The bifunctional nature of CPAs, where the acidic proton activates an electrophile and the basic oxygen activates a nucleophile, is crucial for achieving high enantioselectivity in these transformations. researchgate.netresearchgate.net

The following table summarizes the key interactions in a cooperative CPA-urea catalytic system.

| Interacting Species | Role in Catalysis | Type of Interaction |

| Chiral Phosphoric Acid (CPA) | Primary chiral catalyst, activates electrophile and nucleophile. | Hydrogen bonding (Brønsted acid and Lewis base sites). |

| Urea/Urea Derivative | Co-catalyst, helps organize the transition state. | Hydrogen bonding. |

| Substrates (Electrophile & Nucleophile) | Reactants that are brought into proximity in a specific orientation. | Coordination with CPA and urea. |

Contribution to Electrocatalytic Pathways, including C-N Coupling Reactions

In the domain of electrocatalysis, phosphate-based materials are gaining attention for their stability, tunable electronic properties, and versatility. While the direct use of the this compound adduct as an electrocatalyst for C-N coupling is not extensively documented, the individual components and related structures play significant roles in relevant electrochemical processes.

Phosphates are being explored as robust and efficient electrocatalysts for the urea oxidation reaction (UOR), which is critical for urea-rich wastewater treatment and direct urea fuel cells. These materials, often based on transition metals like nickel, offer high stability under harsh reaction conditions. The phosphate groups can improve the stability of the metal's oxidation states and provide flexible coordination geometries, which enhances catalytic performance.

Furthermore, the electrochemical synthesis of urea via the coupling of carbon dioxide (CO2) and nitrogen-containing species (like nitrate, nitrite, or N2) is a major area of research aiming for sustainable fertilizer production. This process relies on electrocatalysts that can efficiently facilitate the formation of C-N bonds. While specific phosphate-based catalysts for this direct C-N coupling are still under development, the fundamental principles of electrocatalysis suggest that phosphate ions in the electrolyte or as part of the catalyst structure could influence reaction pathways by stabilizing intermediates or modifying the electrode surface. The overarching goal is to replace the energy-intensive Haber-Bosch and Bosch-Meiser processes with a single, renewable energy-driven electrocatalytic step.

Application in the Research and Development of Novel Material Architectures

The this compound compound, or urea phosphate, is also utilized as a functional component in the development of advanced materials. Its ability to release phosphoric acid upon heating and the presence of nitrogen-rich urea make it a valuable additive for creating materials with specific properties, such as flame retardancy and controlled-release characteristics.

Incorporation into Polymer Networks and Composites Research

Urea phosphate has been successfully incorporated into various polymer matrices to create functional composites. A significant area of this research is in sustainable agriculture, where urea phosphate is melt-compounded with biodegradable polymers like polyesters to produce controlled-release fertilizers. In these composites, the polymer matrix acts as a physical barrier, regulating the diffusion of water and the subsequent dissolution and release of the urea phosphate nutrient. The interaction between the urea and phosphate components can also help to reduce the volatilization of ammonia (B1221849) from the urea, further enhancing its efficiency as a fertilizer.

The table below outlines typical polymers used and the resulting composite properties.

| Polymer Matrix | Method of Incorporation | Key Property of Composite | Application |

| Poly(hexamethylene succinate) (PHS) | Melt Compounding/Extrusion | Biodegradable, Controlled Nutrient Release | Sustainable Agriculture |

| Poly(butylene succinate-co-hexamethylene succinate) (PBHS) | Melt Compounding/Extrusion | Tunable Release Kinetics, Biodegradable | Sustainable Agriculture |

| Starch | Phosphorylation | Bio-based, Enhanced Thermal Stability | Flame Retardants, Bio-composites |

| Urea-Formaldehyde Resin | As an additive | Enhanced Flame Retardancy | Wood-based panels (Particleboard, MDF) |

Role in the Synthesis of Advanced Functional Materials (e.g., Flame Retardant Systems)

A well-established application of urea phosphate is as a component in intumescent flame retardant (IFR) systems for polymers. Intumescence is a process where a material swells upon heating to form a thick, porous, and carbonaceous char layer. This char acts as an insulating barrier, protecting the underlying polymer from the heat of the flame and limiting the release of flammable gases, thus retarding the spread of fire.

In a typical IFR system, three key components work synergistically:

An acid source: Dehydrates the carbon source to form char.

A carbon source (carbonific): A polyhydric material that forms the char.

A blowing agent (spumific): Decomposes to release non-flammable gases that cause the char to swell.

Urea phosphate can effectively function as both an acid source (releasing phosphoric acid) and a partial blowing agent (as urea decomposes to release ammonia and carbon dioxide). The phosphoric acid catalyzes the dehydration of a carbon source (often a polyol like pentaerythritol), while the released gases help to foam the forming char layer. The nitrogen from the urea can also contribute to the formation of a more stable, cross-linked char structure. This phosphorus-nitrogen (P-N) synergy is a well-known principle in flame retardancy, significantly enhancing the fire resistance of polymeric materials. These systems are valued as halogen-free alternatives to traditional flame retardants. researchgate.net

The following table summarizes the role of urea phosphate components in an intumescent system.

| Component | Function | Mechanism |

| Phosphoric Acid | Acid Source / Dehydrating Agent | Catalyzes the phosphorylation and subsequent dehydration of the carbon source, promoting char formation. |

| Urea | Blowing Agent / Char Promoter | Decomposes to release non-combustible gases (NH3, CO2), which swell the char. Nitrogen can be incorporated into the char, increasing its thermal stability. |

Exploration in Supramolecular Assembly and Host-Guest Chemistry in Materials

The compound this compound, commonly known as urea phosphate, serves as a significant model system in the exploration of supramolecular assembly and host-guest chemistry. This is primarily due to the intricate network of hydrogen bonds formed between the phosphoric acid and urea molecules within its crystal structure. wikipedia.org The study of such assemblies is crucial for the rational design of new materials with tailored properties and functionalities.

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. In the case of this compound, the hydrogen bonds are the primary drivers of self-assembly. The phosphoric acid moiety acts as a hydrogen bond donor, while the urea molecule, with its carbonyl and amine groups, can act as both a hydrogen bond donor and acceptor. This dual nature allows for the formation of robust and directional interactions, leading to predictable and stable supramolecular architectures.

The principles learned from urea-based supramolecular chemistry can be extended to the design of more complex systems, such as anion-tuned supramolecular gels. These soft materials have potential applications in areas like controlled crystal growth and the templating of metallic nanoparticles. The ability of the urea functional group to participate in anion binding is a key aspect of this field of research.

Host-guest chemistry, a subfield of supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a network of molecules. The formation of porous, crystalline frameworks is a central theme in this area, with applications in separation technologies, catalysis, and nanoscale patterning. mdpi.com While this compound itself does not form a porous framework for guest inclusion in its simple crystalline form, the fundamental hydrogen-bonding interactions it exemplifies are foundational to the design of host-guest systems.

Researchers have utilized urea and its derivatives to create more complex, porous materials capable of encapsulating guest molecules. The understanding of the hydrogen bonding motifs in simple systems like urea phosphate is instrumental in designing these more sophisticated host structures. For instance, the self-assembly of specifically designed urea-containing molecules can lead to the formation of soluble supramolecular polymers.

The following tables summarize key aspects of the interactions and potential applications relevant to the supramolecular chemistry of systems involving urea and phosphate components.

Table 1: Key Non-Covalent Interactions in Urea Phosphate Supramolecular Assembly

| Interacting Groups | Type of Interaction | Role in Assembly |

| Phosphoric Acid (P-OH) and Urea (C=O) | Hydrogen Bond (Donor-Acceptor) | Primary interaction driving the 1:1 adduct formation. |

| Urea (N-H) and Phosphoric Acid (P=O) | Hydrogen Bond (Donor-Acceptor) | Contributes to the stability of the crystal lattice. |

| Urea (N-H) and Urea (C=O) | Hydrogen Bond (Inter-urea) | Can lead to the formation of extended chains or tapes in urea-rich derivatives. |

Table 2: Research Findings in Urea-Based Supramolecular Chemistry

| Research Area | Key Findings | Potential Applications |

| Crystal Engineering | Urea phosphate forms a complex hydrogen-bonding network. wikipedia.org | Design of new crystalline materials with specific physical properties. |

| Supramolecular Gels | Anion-tuning of urea-based gels allows for control over material properties. | Controlled crystal growth media, templating for nanoparticles. |

| Host-Guest Chemistry | Porous networks can be formed from larger, functionalized urea-containing molecules. | Separation, catalysis, nanoscale patterning. mdpi.com |

| Carbon-Nitrogen Materials | Urea can be used as a precursor in the supramolecular assembly of materials for photocatalysis and electrocatalysis. nso-journal.org | Environmental remediation, energy conversion. |

Future Research Trajectories and Methodological Innovations for Dihydroxy Oxo Phosphanium;urea

Development of Novel Analytical Methodologies for In-Situ Monitoring of Dihydroxy(oxo)phosphanium;urea (B33335) Reactions

The ability to observe and analyze chemical reactions in real-time is crucial for understanding reaction mechanisms, kinetics, and the formation of intermediates. For reactions involving dihydroxy(oxo)phosphanium;urea, particularly in the solid state, the development of in-situ monitoring techniques has been a significant advancement.

Recent research has successfully employed in-situ and real-time monitoring to investigate the mechanochemical synthesis of a calcium urea phosphate (B84403) cocrystal. rsc.orgnih.govresearchgate.net These studies have provided unprecedented insights into the reaction dynamics. The primary techniques utilized include:

In-Situ Raman Spectroscopy : This non-destructive technique allows for the real-time tracking of the formation of products by identifying characteristic vibrational modes. For instance, during the synthesis of calcium urea phosphate, the appearance of a specific Raman band at 1083 cm⁻¹ signals the formation of the cocrystal product. amazonaws.com

In-Situ Synchrotron X-ray Powder Diffraction (XRPD) : High-energy synchrotron radiation enables the rapid collection of diffraction patterns from the reacting powder mixture inside a milling jar. researchgate.netmdpi.com This provides direct, time-resolved information about the evolution of crystalline phases, allowing researchers to follow the consumption of reactants and the emergence of products. rsc.orgresearchgate.net

These in-situ methods have been instrumental in uncovering complex reaction phenomena, such as water-based autocatalysis in the mechanosynthesis of calcium urea phosphate, where the water produced by the reaction accelerates the transformation. rsc.orgnih.govamazonaws.com Future developments in this area could involve the integration of multiple in-situ techniques to obtain a more holistic view of the reaction.

| Analytical Technique | Information Obtained | Application Example |

| In-Situ Raman Spectroscopy | Real-time monitoring of chemical bond formation and disappearance. | Tracking the appearance of the 1083 cm⁻¹ band to monitor calcium urea phosphate formation. amazonaws.com |

| In-Situ Synchrotron XRPD | Time-resolved evolution of crystalline phases. | Quantifying reactant consumption and product formation during mechanochemical synthesis. rsc.orgresearchgate.net |

| Online Gas Analysis | Monitoring of gaseous reactants or products. | Could be coupled with mechanochemical reactors to quantify the release of gases like CO₂. mdpi.com |

| Pressure & Temperature Sensors | Tracking changes in reaction conditions inside the milling vessel. | Correlating physical changes with chemical transformations observed by other techniques. researchgate.netmdpi.com |

Exploration of Bio-Inspired Systems and Biomimetic Transformations Involving this compound Motifs

The fundamental components of this compound—a phosphate group and a urea molecule—are ubiquitous in biological systems. This has inspired research into bio-inspired and biomimetic systems that leverage the chemistry of these motifs.

One area of exploration is in prebiotic chemistry, which seeks to understand the chemical origins of life. Urea is considered a plausible prebiotic molecule, and phosphate is essential for forming key biomolecules like RNA and ATP. Research has shown that urea-based eutectic solutions can facilitate the phosphorylation of organic molecules and mobilize phosphate from insoluble minerals like hydroxyapatite. nih.gov This suggests a bio-inspired pathway where this compound or its constituent parts could have played a role in the prebiotic formation of vital organophosphates. nih.gov

Another avenue involves mimicking biological processes for practical applications. For instance, bio-inspired urea dosing systems for selective catalytic reduction (SCR) in diesel engines have been developed. lu.se While this application does not directly involve the this compound compound, it demonstrates the use of urea in a biomimetic approach to control chemical reactions for pollution reduction. The study of how urea interacts with biomimetic aggregates like micelles and vesicles also provides insight into its role as a denaturant and its interactions at a molecular level, which can inform the design of new materials. nih.govresearchgate.net

Future research could focus on designing enzyme-mimicking catalysts that utilize urea and phosphate motifs for specific chemical transformations, or developing novel biomaterials where the hydrogen-bonding network of this compound can be exploited to create structured, functional materials. wikipedia.org

Integration of Machine Learning and Artificial Intelligence in the Design and Discovery of this compound Derivatives

Generative Models : AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design new molecules de novo. nih.gov These models could be trained on datasets of known phosphorus and urea-containing compounds to generate novel derivatives with desired characteristics, such as enhanced thermal stability, specific solubility profiles, or improved flame-retardant properties. 888chem.comgoogle.com

Predictive Algorithms : Machine learning models can predict the properties of hypothetical compounds, saving significant time and resources compared to traditional trial-and-error experimentation. pharmaadvancement.commusechem.com For example, ML could predict the efficacy of a new urea phosphate derivative as a fertilizer or its performance in a specific industrial application.

Synthesis Pathway Prediction : AI can analyze vast reaction databases to predict optimal synthesis routes for new derivatives, accelerating their experimental realization. pharmaadvancement.com This data-driven approach moves chemical discovery from intuition-based exploration to a more predictive science. pharmaadvancement.com

| AI/ML Application | Objective | Potential Impact on this compound Research |

| Generative Molecular Design | Create novel chemical structures with desired properties. | Discovery of new derivatives for applications in agriculture, materials science, or specialty chemicals. d4-pharma.comnih.gov |

| Property Prediction | Forecast physical, chemical, and functional properties of new compounds. | Rapid screening of potential derivatives for specific performance metrics (e.g., nutrient release rate, flame retardancy). |